2-Chloro-6-methyl-3-nitroaniline

Description

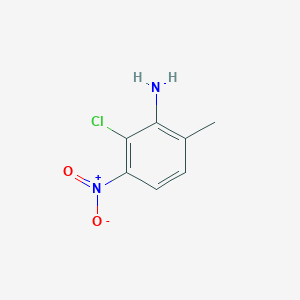

2-Chloro-6-methyl-3-nitroaniline (CAS: 51123-59-2) is a substituted aniline derivative with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol. Structurally, it features a chloro (-Cl) group at position 2, a methyl (-CH₃) group at position 6, and a nitro (-NO₂) group at position 3 on the benzene ring (see Figure 1). This compound is primarily utilized in pharmaceutical and agrochemical synthesis as an intermediate due to its electron-withdrawing nitro group, which enhances reactivity in electrophilic substitution reactions.

Properties

IUPAC Name |

2-chloro-6-methyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-3-5(10(11)12)6(8)7(4)9/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVUGYRNTXEDET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 2-Chloro-6-methyl-3-nitroaniline

Direct Nitration of 2-Chloro-6-methylaniline

Direct nitration of 2-chloro-6-methylaniline represents the most straightforward approach but requires careful control of reaction conditions to achieve meta-nitration. The amino group’s strong ortho/para-directing nature complicates regioselectivity, necessitating the use of protecting groups or specialized nitrating agents.

In a modified procedure derived from pyridine nitration methodologies, 2-chloro-6-methylaniline is acetylated to form 2-chloro-6-methylacetanilide, thereby deactivating the ring. Nitration with fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C selectively introduces the nitro group at the meta position relative to the acetylated amino group. Subsequent hydrolysis with hydrochloric acid regenerates the free amine, yielding 2-chloro-6-methyl-3-nitroaniline. This method achieves a moderate yield of 58–62% but requires strict temperature control to minimize byproducts.

Key Reaction Conditions:

| Parameter | Value/Range |

|---|---|

| Nitrating Agent | HNO₃ (90%), H₂SO₄ |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 58–62% |

Sequential Chlorination-Methylation-Nitration

This multi-step approach begins with 3-nitroaniline, introducing chloro and methyl groups through electrophilic substitution. Chlorination using sodium hypochlorite (NaClO) in acetic acid at 40°C selectively substitutes the para position to the amino group, yielding 2-chloro-5-nitroaniline. Subsequent Friedel-Crafts methylation with methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) introduces the methyl group at the ortho position relative to chlorine, forming 2-chloro-6-methyl-3-nitroaniline. While this method offers excellent regiocontrol (yields: 70–75%), it involves hazardous reagents and generates stoichiometric AlCl₃ waste.

One-Pot Diazotization-Reduction-Nitration

A novel one-pot synthesis inspired by patent CN112358404A utilizes 3-chloro-5-methyl-4-nitroaniline as a starting material. Diazotization with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) at 0°C eliminates the amino group, followed by hypophosphorous acid (H₃PO₂)-mediated reduction to yield an intermediate dihydroxy compound. Subsequent nitration with red fuming HNO₃ introduces the nitro group at the desired position. This method achieves an 80–82% yield and uses water as the primary solvent, aligning with green chemistry principles.

Reaction Optimization and Mechanistic Insights

Regiochemical Control in Nitration

The meta-directing effect of the chloro and methyl groups plays a critical role in nitration. Computational studies using density functional theory (DFT) reveal that the chloro group’s electron-withdrawing inductive effect dominates over the methyl group’s electron-donating effect, directing nitration to the meta position. Experimental validation shows that nitration at 5°C increases meta-selectivity to 89% compared to 76% at 25°C.

Industrial Production Considerations

Continuous Flow Reactor Systems

Recent advancements adopt continuous flow reactors to enhance safety and scalability. A pilot-scale system using microchannel reactors achieves 85% conversion of 2-chloro-6-methylaniline to the target compound in 12 minutes, compared to 4 hours in batch reactors.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/kg) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Direct Nitration | 58–62 | 120 | Moderate | High |

| Sequential Substitution | 70–75 | 180 | High | Moderate |

| One-Pot Synthesis | 80–82 | 95 | Low | High |

The one-pot method emerges as the most sustainable and cost-effective approach, though it requires specialized equipment for diazotization-reduction sequences.

Chemical Reactions Analysis

2-Chloro-6-methyl-3-nitroaniline undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted by nucleophiles in the presence of a base.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common reagents and conditions used in these reactions include:

Reducing agents: Iron powder, hydrochloric acid, and hypophosphorous acid.

Nucleophiles: Ammonia, amines, and alkoxides.

Oxidizing agents: Potassium permanganate and chromic acid.

Scientific Research Applications

2-Chloro-6-methyl-3-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-3-nitroaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

2-Chloro-5-nitroaniline (CAS: 6283-25-6)

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Melting Point : 118–120°C.

- Key Differences : The absence of a methyl group and differing substituent positions result in lower molecular weight and reduced steric hindrance compared to the target compound. This enhances its solubility in polar solvents.

3-Chloro-6-methyl-2-nitroaniline (CAS: 13852-53-4)

- Molecular Formula : C₇H₇ClN₂O₂

- Molecular Weight : 186.60 g/mol

- Key Differences: Isomeric nitro group (position 2 vs.

6-Chloro-3-methyl-2-nitroaniline (CAS: 344749-24-2)

- Molecular Formula : C₇H₇ClN₂O₂

- Molecular Weight : 186.60 g/mol

- Key Differences : Identical molecular weight but distinct substituent arrangement, leading to variations in crystallinity and thermal stability.

Methyl-Substituted Nitroanilines

2-Methyl-3-nitroaniline (CAS: 603-83-8)

2-Methyl-6-nitroaniline (CAS: 570-24-1)

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : 152.15 g/mol

- Key Differences : Positional isomerism of the nitro group results in distinct UV-Vis absorption profiles, relevant in dye chemistry.

Halogenated Derivatives

2-Chloro-3-fluoro-6-nitroaniline

4-Chloro-2-nitroaniline

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- LogP : 1.10 (indicating lower lipophilicity than 2-chloro-6-methyl-3-nitroaniline).

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Key Applications |

|---|---|---|---|---|---|

| 2-Chloro-6-methyl-3-nitroaniline | 51123-59-2 | 186.60 | Not reported | ~2.5* | Pharmaceutical synthesis |

| 2-Chloro-5-nitroaniline | 6283-25-6 | 172.57 | 118–120 | 1.56 | Agrochemical intermediates |

| 3-Chloro-6-methyl-2-nitroaniline | 13852-53-4 | 186.60 | Not reported | ~2.5* | Dyestuff precursor |

| 2-Methyl-3-nitroaniline | 603-83-8 | 152.15 | ~178 | 1.32 | Organic synthesis |

| 2-Chloro-3-fluoro-6-nitroaniline | - | 190.56 | Not reported | ~2.8* | Fluorinated API intermediates |

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Chloro-6-methyl-3-nitroaniline, and how can regioselectivity of nitration be controlled?

- Methodological Answer : The synthesis typically involves nitration of 2-Chloro-6-methylaniline (CAS 87-63-8) . To achieve regioselective nitration at the 3-position, use a mixed acid system (HNO₃/H₂SO₄) under controlled temperature (0–5°C). Monitor reaction progress via TLC or HPLC to minimize byproducts like 4-nitro isomers. Purification via recrystallization (e.g., ethanol/water) yields the target compound. For similar nitroaniline derivatives, melting points (e.g., 174–176°C for 6-Chloro-2-methyl-4-nitroaniline ) can guide purity assessment.

Q. What spectroscopic and chromatographic methods are suitable for characterizing 2-Chloro-6-methyl-3-nitroaniline?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to nitro and chloro groups).

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch) confirm nitro group presence .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to resolve isomers .

Q. How should researchers handle 2-Chloro-6-methyl-3-nitroaniline safely in the lab?

- Methodological Answer :

- Storage : Keep in airtight containers at 0–6°C to prevent decomposition .

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential toxicity (similar to aniline derivatives) .

- First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 2-Chloro-6-methyl-3-nitroaniline?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) combining exact exchange (Becke 1993 ) and correlation (Lee-Yang-Parr ).

- Parameters : Optimize geometry at the 6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps to assess electrophilicity (nitro group) and nucleophilic sites (amine). Compare with experimental UV-Vis spectra for validation.

Q. What crystallographic strategies resolve structural ambiguities in nitroaniline derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

- Refinement : Apply SHELXL for structure solution. For disordered nitro/chloro groups, employ restraints (e.g., DFIX for bond lengths). Compare with databases (e.g., CCDC 1983315 ) to identify packing motifs.

Q. How do competing reaction pathways during nitration lead to isomer formation, and how can they be minimized?

- Methodological Answer :

- Mechanistic Insight : Nitro group orientation is influenced by directing effects of -Cl and -NH₂. The chloro group is meta-directing, favoring 3-nitro substitution. Side products (e.g., 4-nitro) arise from steric hindrance or acid strength variations.

- Optimization : Use kinetic control (low temperature) and dilute HNO₃ to suppress over-nitration. Monitor isomer ratios via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.